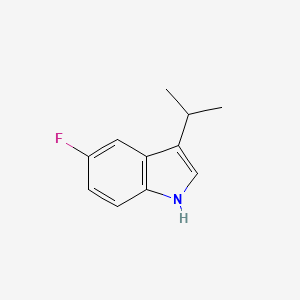

5-Fluoro-3-isopropyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

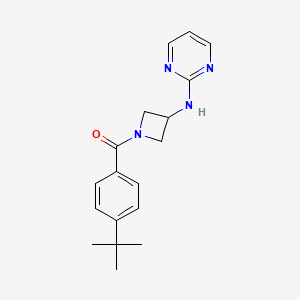

5-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring with a fluorine atom at the 5th position and an isopropyl group at the 3rd position . The molecular weight of this compound is 177.218 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.218 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Fluoro-3-isopropyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluoro-3-isopropyl-1H-indole in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of these receptors and the study of their specific effects. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 5-Fluoro-3-isopropyl-1H-indole. One area of research is the development of more potent and selective compounds that target the cannabinoid receptors. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for further research on the potential toxic effects of this compound and how to mitigate them in clinical settings.

Conclusion:

In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying these receptors and their effects. However, more research is needed to fully understand its mechanism of action and potential toxic effects.

Synthesis Methods

The synthesis of 5-Fluoro-3-isopropyl-1H-indole involves several steps, including the reaction of isatin with isopropylamine to form an intermediate product. This intermediate is then reacted with 5-fluoropentanoic acid to yield the final product, this compound. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

5-Fluoro-3-isopropyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Additionally, it has been found to be effective in treating anxiety, depression, and other neurological disorders.

Safety and Hazards

The safety data sheet for 5-Fluoroindole, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLDZVRZCCLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)

![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)

![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)

![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)